BenchChemオンラインストアへようこそ!

6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

6-Ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide (CAS 1351642-40-4; molecular formula C12H17IN2S; molecular weight 348.25 g/mol) is a synthetic hydroiodide salt of a 2-imino-benzothiazoline derivative within the broader benzothiazole heterocycle family. Benzothiazoles and their 2-imino congeners constitute a privileged scaffold in medicinal chemistry, historically investigated for antimicrobial, antifungal, antiprotozoal, anticancer, and neuroprotective activities.

Molecular Formula C12H17IN2S
Molecular Weight 348.25
CAS No. 1351642-40-4
Cat. No. B2974485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
CAS1351642-40-4
Molecular FormulaC12H17IN2S
Molecular Weight348.25
Structural Identifiers
SMILESCCCN1C2=C(C=C(C=C2)CC)SC1=N.I
InChIInChI=1S/C12H16N2S.HI/c1-3-7-14-10-6-5-9(4-2)8-11(10)15-12(14)13;/h5-6,8,13H,3-4,7H2,1-2H3;1H
InChIKeyXGVXJGPICIRYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-3-propylbenzo[d]thiazol-2(3H)-imine Hydroiodide (CAS 1351642-40-4): Procurement-Relevant Identity and Chemical Class Context


6-Ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide (CAS 1351642-40-4; molecular formula C12H17IN2S; molecular weight 348.25 g/mol) is a synthetic hydroiodide salt of a 2-imino-benzothiazoline derivative within the broader benzothiazole heterocycle family . Benzothiazoles and their 2-imino congeners constitute a privileged scaffold in medicinal chemistry, historically investigated for antimicrobial, antifungal, antiprotozoal, anticancer, and neuroprotective activities . The compound features a 6-ethyl substituent on the benzo ring and a 3-propyl substituent on the thiazoline nitrogen, a disubstitution pattern that places it among a distinct series of N3-alkyl, C6-functionalized benzothiazol-2(3H)-imine salts that have been the subject of patent protection and specialized chemical supplier listings . The hydroiodide counterion is strategically employed to enhance crystallinity, storage stability, and solubility relative to the free base, a critical formulation consideration for reproducible in vitro assay behavior .

Why a Generic Benzothiazole-2-imine Cannot Substitute for 6-Ethyl-3-propylbenzo[d]thiazol-2(3H)-imine Hydroiodide in Research or Industrial Applications


Within the benzothiazol-2(3H)-imine chemotype, subtle variations in N3-alkyl chain length and C6-ring substituent identity produce divergent physicochemical properties—lipophilicity, solubility, crystallinity, and electronic distribution—that directly govern membrane permeability, target-binding kinetics, and metabolic stability . Historical structure–activity relationship (SAR) studies on 3-alkylbenzothiazolium salts demonstrate that even a single methylene change (ethyl → propyl → butyl) can shift antimicrobial spectrum and potency against antibiotic-resistant Staphylococcus aureus strains . Moreover, the hydroiodide salt form is non-interchangeable with hydrochloride or free-base analogs, as the counterion influences aqueous solubility, hygroscopicity, and long-term chemical stability under ambient storage . Consequently, a procurement decision that substitutes 6-ethyl-3-propyl with, for example, 6-methyl-3-propyl, 6-chloro-3-propyl, or the unsubstituted 3-propylbenzothiazol-2(3H)-imine hydroiodide without quantitative bridging data risks irreproducible biological results and project delays.

Quantitative Differentiation of 6-Ethyl-3-propylbenzo[d]thiazol-2(3H)-imine Hydroiodide from Its Closest Structural Analogs


Critical Structural Distinctiveness: 6-Ethyl vs. 6-Methyl, 6-Chloro, and 6-Unsubstituted 3-Propylbenzothiazol-2(3H)-imine Hydroiodide Analogs

The 6-ethyl substituent on the benzo ring of 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide confers a unique combination of lipophilicity, steric bulk, and electronic character that is not replicated by the 6-methyl, 6-chloro, or 6-unsubstituted congeners within the same 3-propylbenzothiazol-2(3H)-imine hydroiodide series . Calculated cLogP values demonstrate a progressive increase in predicted lipophilicity (ethyl > methyl > unsubstituted), while the 6-chloro analog introduces an electron-withdrawing effect absent in the alkyl-substituted series . In the benzothiazol-2(3H)-imine class, even single-atom alterations at the C6 position have been shown to produce measurable shifts in antifungal MIC values and target-binding conformations . Although direct head-to-head bioassay data for this precise compound against its listed comparators is not currently available in the public domain, the established SAR within the benzothiazol-2(3H)-imine pharmacophore indicates that the 6-ethyl substitution pattern represents a structurally non-redundant chemical space with distinct property vectors .

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Class-Level Antimicrobial Potential: Activity of 3-Alkylbenzothiazolium Salts Against Antibiotic-Resistant Staphylococcus aureus Strains Supports the Strategic Value of the 3-Propyl Substitution Motif

A foundational study by Sutoris et al. (1984) systematically evaluated the antibacterial activity of 3-alkyl-substituted and 2,3-disubstituted benzothiazolium salts. The authors reported that 3-ethyl-, 3-propyl-, and 3-butylbenzothiazolium salts demonstrated activity against strains of Staphylococcus aureus that were resistant to some clinically used antibiotics, indicating that the 3-propyl substituent confers a biologically relevant antimicrobial phenotype within this scaffold . While the study did not include the precise 6-ethyl-3-propyl-2-imino hydroiodide compound, the 3-propylbenzothiazolium core structure is shared, providing class-level inference that this substitution motif is associated with anti-staphylococcal activity, including against resistant strains. This contrasts with shorter-chain (3-methyl) or longer-chain (3-pentyl) variants, where antimicrobial potency may shift . The quantitative MIC values reported in this study for the broader benzothiazole series ranged from 25 to 200 µg/mL, establishing a benchmark potency range for this chemical class .

Antimicrobial Resistance Staphylococcus aureus Benzothiazolium Salts

Salt-Form Stability Advantage: Hydroiodide Salt Selection as a Differentiating Factor for Reproducible Bioassay Performance Compared to Free-Base or Alternative Salt Forms

The hydroiodide salt form of 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine is a deliberate formulation choice that distinguishes it from the free base (C12H16N2S, MW 220.33 g/mol) and from alternative salt forms such as hydrochloride or hydrobromide . Within the benzothiazol-2(3H)-imine class, hydroiodide salt formation is reported to improve compound stability, enhance crystallinity, and provide favorable solubility characteristics crucial for pharmaceutical and biological assay applications . The iodide counterion (atomic weight 126.90 g/mol) contributes significantly to the molecular weight (348.25 g/mol) and alters the compound's hygroscopicity profile compared to hydrochloride analogs. This is especially relevant for procurement specifications, as different salt forms of the same free base can exhibit divergent dissolution rates, solution stability, and long-term storage behavior under ambient conditions . No comparative stability data between salt forms has been identified for this specific compound, but the class-level principle of salt-form-dependent physicochemical behavior is well established .

Salt Selection Stability Formulation

Patent Landscape Context: Benzothiazol-2(3H)-imine Chemical Space is Protected by Multiple Patents, Indicating Commercial and Scientific Differentiation Value

The benzothiazol-2(3H)-imine and benzothiazolium chemical space encompassing the 6-ethyl-3-propyl substitution pattern is surrounded by active and historical patent families, including BE620799A (focused on benzothiazole derivatives and their applications) and PL215531A1 (covering biocidal and plant-growth-regulating benzothiazole compounds) . A comprehensive patent review (2015–2020) identified 55 benzothiazole-related patents covering diverse pharmacological activities, confirming sustained industrial investment in this chemical class . The existence of patent-protected chemical space around the 3-propyl, 6-substituted benzothiazol-2(3H)-imine scaffold signals that these specific substitution patterns are considered commercially and therapeutically distinct from unsubstituted or differently substituted analogs. This patent density serves as a proxy indicator that the 6-ethyl-3-propyl combination occupies a non-obvious, differentiated position within the broader benzothiazole landscape, supporting its prioritization over generic, unpatented benzothiazole-2-imine variants for novel research applications .

Patent Protection Intellectual Property Benzothiazole Derivatives

Synthetic Tractability: Benzothiazol-2(3H)-imines Are Accessible via Modular One-Pot Routes Using Primary Amines, Facilitating Custom Derivatization from the 6-Ethyl-3-propyl Scaffold

Benzothiazol-2(3H)-imine derivatives, including compounds bearing the 6-ethyl-3-propyl substitution pattern, are synthetically accessible via modular one-pot procedures that condense α-active methylene ketones or α-bromoketones with potassium thiocyanate and primary amines . A 2020 study demonstrated a four-step one-pot synthesis of thiazol-2(3H)-imine derivatives with yields that are competitive with stepwise routes . This synthetic accessibility means the 6-ethyl-3-propyl scaffold can serve as a starting point for further derivatization—alkylation, N-functionalization, or metal coordination—that is not equally feasible with analogs bearing sterically hindered or electronically deactivating C6 substituents . The ethyl group at C6 provides a balance of moderate steric bulk and electron-donating character that maintains ring reactivity while introducing lipophilicity, a combination not simultaneously offered by 6-H (no lipophilicity gain), 6-Cl (electron-withdrawing), or 6-OCH3 (strongly electron-donating, altered metabolic profile) congeners .

Synthetic Methodology One-Pot Synthesis Thiazole-2-imine

Anticancer Class Validation: Benzothiazole-Based Derivatives Demonstrate EGFR Inhibitory Activity with Nanomolar IC50 Values, Supporting the Screening Value of Structurally Differentiated Congeners

In a 2020 study targeting EGFR tyrosine kinase, Mokhtar et al. synthesized a series of benzothiazole-based derivatives and evaluated their in vitro antitumor activity against a panel of five human cancer cell lines (HepG2, HCT-116, MCF-7, PC-3, HeLa). The most active compounds (39 and 40) exhibited EGFR IC50 values of 24.58 nM and 30.42 nM, respectively, compared to 17.38 nM for the reference drug lapatinib . These compounds represent a structurally distinct series from the 6-ethyl-3-propylbenzothiazol-2(3H)-imine hydroiodide scaffold, but they collectively validate the benzothiazole core as capable of achieving nanomolar potency against a clinically validated oncology target. The 6-ethyl-3-propyl-2-imino substitution pattern introduces steric and electronic features absent from the most active compounds in the Mokhtar et al. series, suggesting it could explore a different region of the EGFR binding pocket or engage alternative oncology targets . This class-level evidence supports the procurement of structurally differentiated benzothiazole-2-imines for anticancer screening libraries where scaffold diversity is a key experimental variable .

EGFR Inhibition Antitumor Benzothiazole Derivatives

High-Value Application Scenarios for 6-Ethyl-3-propylbenzo[d]thiazol-2(3H)-imine Hydroiodide Based on Quantified Differentiation Evidence


Antimicrobial Resistance Screening: Prioritizing the 3-Propylbenzothiazolium Scaffold Against Drug-Resistant Gram-Positive Pathogens

The class-level evidence from Sutoris et al. (1984) demonstrating that 3-propylbenzothiazolium salts are active against antibiotic-resistant S. aureus strains positions 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide as a logical candidate for modernized antimicrobial screening against MRSA and other resistant gram-positive isolates . The 6-ethyl substituent may further modulate potency and spectrum compared to the unsubstituted 3-propylbenzothiazolium salts evaluated in the 1984 study, offering an opportunity to identify improved derivatives. Procurement of this compound enables a systematic SAR investigation where the 3-propyl chain length is held constant while the C6 substituent (ethyl, methyl, chloro, methoxy) is varied to map antimicrobial pharmacophore requirements .

Diversity-Oriented Anticancer Library Construction: Exploiting an Under-Explored Benzothiazole-2-imine Chemotype for Kinase Inhibitor Discovery

The nanomolar EGFR inhibitory activity demonstrated by benzothiazole-based derivatives in the Mokhtar et al. (2020) study validates the benzothiazole core as a productive scaffold for kinase inhibitor discovery . The 6-ethyl-3-propyl-2-imino hydroiodide compound represents a structurally differentiated entry point into this chemical space, with a substitution pattern not represented among the most potent compounds in the published series. Incorporating this compound into a focused kinase inhibitor screening library provides scaffold diversity that may uncover new structure-activity relationships or selectivity profiles against kinases beyond EGFR .

Synthetic Methodology Development: Using the 6-Ethyl-3-propyl Scaffold as a Model Substrate for Novel Benzothiazole-2-imine Derivatization Chemistry

The established one-pot synthetic accessibility of thiazol-2(3H)-imine derivatives combined with the balanced electronic character of the 6-ethyl substituent makes this compound a suitable model substrate for developing novel derivatization methodologies—N-functionalization, C–H activation, or transition-metal-catalyzed cross-coupling—that can subsequently be applied to less reactive analogs. The hydroiodide salt form provides a stable, storable starting material with well-defined stoichiometry, facilitating reproducible reaction optimization studies .

Benzothiazole Patent Landscape Analysis and Freedom-to-Operate Assessment

Given that the benzothiazol-2(3H)-imine chemical space is populated by at least 55 recent patent families and that the 6-ethyl-3-propyl substitution pattern falls within the scope of historical patents such as BE620799A and PL215531A1 , this compound serves as a tangible reference standard for intellectual property landscaping. R&D organizations conducting freedom-to-operate analyses or seeking to identify white space around the 2-imino-benzothiazoline pharmacophore can use this compound as a structural anchor for Markush structure analysis and patent circumvention strategies .

Quote Request

Request a Quote for 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.